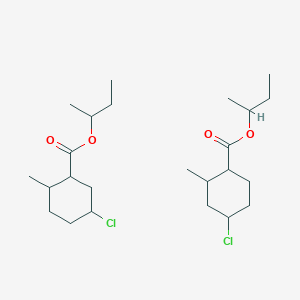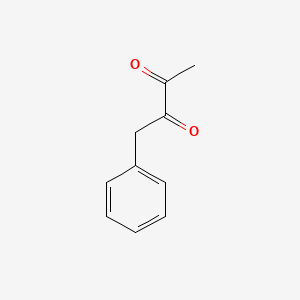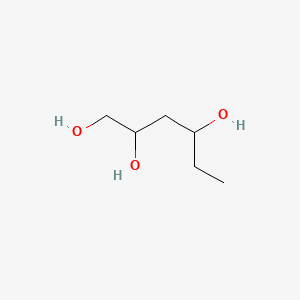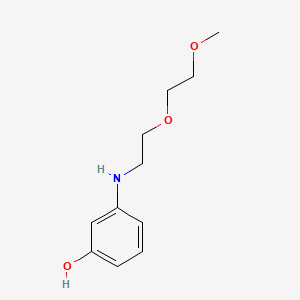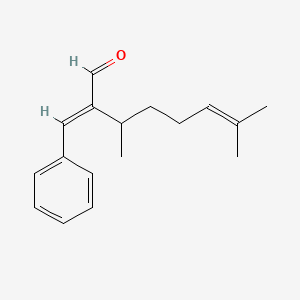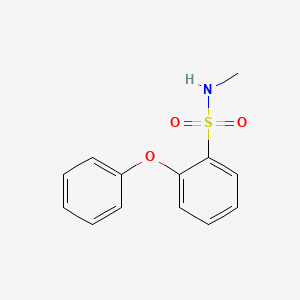
N-Methyl-2-phenoxybenzenesulphonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Methyl-2-phenoxybenzenesulphonamide is an organic compound belonging to the sulphonamide class Sulphonamides are known for their diverse pharmacological activities, including antibacterial, diuretic, and hypoglycemic properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Methyl-2-phenoxybenzenesulphonamide typically involves the reaction of 2-phenoxybenzenesulfonyl chloride with methylamine. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, under controlled temperature conditions to ensure the formation of the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to maintain consistency and yield. The reaction conditions are optimized to maximize the production efficiency while minimizing by-products .
Chemical Reactions Analysis
Types of Reactions: N-Methyl-2-phenoxybenzenesulphonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Formation of sulfonic acids.
Reduction: Formation of corresponding amines.
Substitution: Formation of substituted sulphonamides.
Scientific Research Applications
N-Methyl-2-phenoxybenzenesulphonamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.
Biology: Studied for its potential as an enzyme inhibitor, particularly in the inhibition of carbonic anhydrase enzymes.
Medicine: Investigated for its antimicrobial and anticancer properties. It has shown promise in inhibiting the growth of certain cancer cell lines.
Industry: Utilized in the development of new materials and as a stabilizer in various industrial processes
Mechanism of Action
The mechanism of action of N-Methyl-2-phenoxybenzenesulphonamide involves its interaction with specific molecular targets. In the case of its antimicrobial activity, the compound acts as a competitive inhibitor of the enzyme dihydropteroate synthase, which is crucial for folate synthesis in bacteria. This inhibition disrupts the production of folic acid, leading to the inhibition of bacterial growth .
For its anticancer activity, the compound inhibits carbonic anhydrase IX, an enzyme overexpressed in many solid tumors. This inhibition disrupts the pH regulation within tumor cells, leading to cell death .
Comparison with Similar Compounds
N-Methyl-2-phenoxybenzenesulphonamide can be compared with other sulphonamide compounds such as:
Sulfamethoxazole: A commonly used antibiotic.
Sulfadiazine: Used in combination with pyrimethamine to treat toxoplasmosis.
Sulfasalazine: Used in the treatment of inflammatory bowel disease.
Uniqueness: this compound stands out due to its dual activity as both an antimicrobial and anticancer agent. Its ability to inhibit carbonic anhydrase IX specifically makes it a promising candidate for targeted cancer therapy .
Properties
CAS No. |
40182-09-0 |
|---|---|
Molecular Formula |
C13H13NO3S |
Molecular Weight |
263.31 g/mol |
IUPAC Name |
N-methyl-2-phenoxybenzenesulfonamide |
InChI |
InChI=1S/C13H13NO3S/c1-14-18(15,16)13-10-6-5-9-12(13)17-11-7-3-2-4-8-11/h2-10,14H,1H3 |
InChI Key |
ATLFCDGWDOSGPN-UHFFFAOYSA-N |
Canonical SMILES |
CNS(=O)(=O)C1=CC=CC=C1OC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



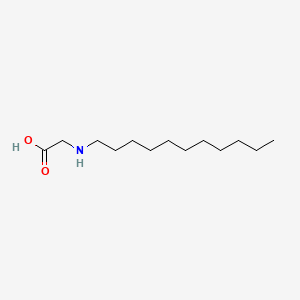

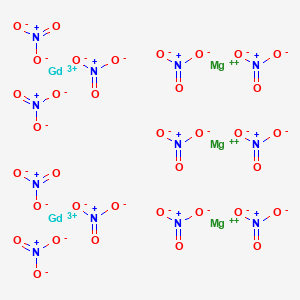
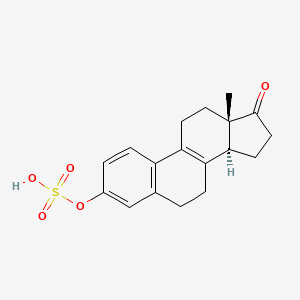
![cobalt(2+);ethyl (5Z)-5-[(4-ethoxycarbonyl-3,5-dimethylpyrrol-1-id-2-yl)methylidene]-2,4-dimethylpyrrole-3-carboxylate](/img/structure/B12655821.png)
